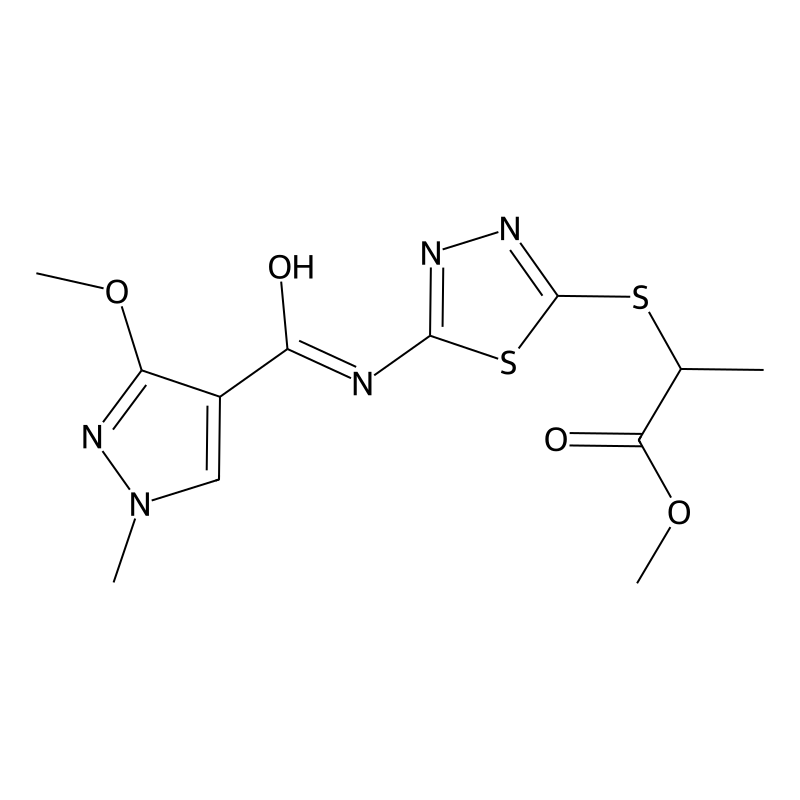

methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Suzuki–Miyaura Coupling

Field: Organic Chemistry

Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Method: The method involves the use of a palladium catalyst to couple boronic acids with organic halides .

Results: This reaction has been used extensively in organic synthesis for the formation of carbon-carbon bonds .

Protodeboronation of Pinacol Boronic Esters

Application: Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis .

Method: This method involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Results: Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic compound with the molecular formula and a molecular weight of approximately 323.37 g/mol. This compound features a complex structure that includes a thiadiazole ring, a pyrazole moiety, and a propanoate group, which contribute to its unique chemical properties and potential biological activities.

- Nucleophilic Substitution: The thiadiazole sulfur can undergo nucleophilic attack, allowing for the introduction of different substituents.

- Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Research indicates that compounds containing pyrazole and thiadiazole moieties exhibit diverse biological activities, including:

- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Properties: Certain derivatives have been investigated for their potential to inhibit inflammatory pathways.

- Anticancer Potential: Pyrazole derivatives are often explored for their ability to inhibit cancer cell proliferation.

The synthesis of methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multi-step reactions:

- Synthesis of the Pyrazole Ring: This is usually achieved through the condensation of hydrazine derivatives with suitable carbonyl compounds.

- Formation of the Thiadiazole Ring: This can be accomplished by reacting thiosemicarbazide with appropriate carbonyl compounds under acidic conditions.

- Amidation Reaction: The carboxylic acid derivative is reacted with an amine (in this case, 3-methoxy-1-methyl-1H-pyrazole) using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Final Esterification: The resulting compound is then treated with methyl iodide or another methylating agent to form the final ester product.

Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or cancer.

- Agricultural Chemistry: Compounds with similar structures are often evaluated as potential agrochemicals or pesticides due to their biological activity against plant pathogens.

Studies on similar compounds suggest that methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate may interact with various biological targets:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Binding: The compound could potentially bind to receptors involved in signaling pathways, affecting cellular responses.

Several compounds share structural similarities with methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate | Contains a benzoate instead of a thiadiazole | Lacks the thiadiazole ring |

| Methyl 5-bromo-1H-pyrazole-3-carboxylate | A brominated pyrazole derivative | Features bromine substitution |

| Ethyl 5-bromo-1H-pyrazole-3-carboxylate | Similar structure but ethyl instead of methyl | Different alkyl chain |

Uniqueness

Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is unique due to its combination of a thiadiazole ring and a methoxy-substituted pyrazole. This specific arrangement may enhance its biological activity compared to other derivatives that lack such structural features. The presence of both thioether and carboxamide functionalities further differentiates it from related compounds.